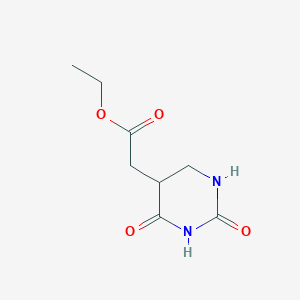
Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate is an organic compound with a unique structure that includes a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate typically involves the reaction of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the diazinane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the diazinane ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate
- (5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Comparison: Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate is unique due to its diazinane ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2O4 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-6(11)3-5-4-9-8(13)10-7(5)12/h5H,2-4H2,1H3,(H2,9,10,12,13) |
InChI Key |
VWHMMYWMFBBFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















